molecular formula C15H15NO2 B2384897 N-(2,5-dimethylphenyl)-4-hydroxybenzamide CAS No. 692745-50-9

N-(2,5-dimethylphenyl)-4-hydroxybenzamide

Cat. No.: B2384897
CAS No.: 692745-50-9
M. Wt: 241.29
InChI Key: KDBQWFGRLYZABP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 2,5-dimethylphenyl group and a hydroxyl group at the para position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-hydroxybenzamide typically involves the reaction of 2,5-dimethylaniline with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    N-(2,5-dimethylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

N-(2,5-dimethylphenyl)-4-hydroxybenzamide is unique due to the presence of both a hydroxyl group and an amide group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-3-4-11(2)14(9-10)16-15(18)12-5-7-13(17)8-6-12/h3-9,17H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBQWFGRLYZABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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